molecular formula C17H19NO3 B1674399 Galanthaminone CAS No. 510-77-0

Galanthaminone

Cat. No.: B1674399
CAS No.: 510-77-0
M. Wt: 285.34 g/mol
InChI Key: QENVUHCAYXAROT-YOEHRIQHSA-N
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Description

Galanthaminone is a naturally occurring alkaloid derived from the Amaryllidaceae family of plants, including species such as Galanthus nivalis (common snowdrop) and Lycoris radiata (red spider lily). It is primarily known for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties .

Mechanism of Action

Target of Action

Galanthaminone primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neuron function and signaling .

Mode of Action

this compound acts as a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . Additionally, it acts as an allosteric modulator of the nicotinic receptor, which further enhances its mechanism of action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic signaling . This can have downstream effects on various cognitive functions, including memory processing, reasoning, and thinking .

Pharmacokinetics

this compound exhibits linear pharmacokinetics and is about 90% bioavailable . It has a relatively large volume of distribution and low protein binding . The metabolism of this compound primarily occurs through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Approximately 20% of the dose is excreted as unchanged this compound in the urine within 24 hours .

Result of Action

The primary result of this compound’s action is the enhancement of cholinergic neuron function and signaling . This can lead to improvements in various cognitive functions, including memory processing, reasoning, and thinking . As alzheimer’s disease progresses and fewer cholinergic neurons remain functionally intact, the therapeutic effects of this compound may decrease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the presence of other substances in the body . Additionally, factors such as age, sex, and body weight can affect the clearance of this compound . It’s also worth noting that this compound can prevent and restore disruptions in the hippocampal environmental milieu, thereby preventing and restoring loss of neurogenesis .

Biochemical Analysis

Biochemical Properties

Galanthaminone is a competitive and reversible inhibitor of acetylcholinesterase, thereby increasing the availability of acetylcholine for synaptic transmission . It also acts as a positive allosteric modulator of neuronal nicotinic receptors . This dual mechanism of action increases the response of nicotinic receptors to acetylcholine, further enhancing the utilization of acetylcholine .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice . It also attenuates autoinflammation in a mouse model of familial Mediterranean fever .

Molecular Mechanism

This compound works by increasing the amount of a type of neurotransmitter named acetylcholine by inhibiting the activity of an enzyme called acetylcholinesterase known for breaking down acetylcholine . This elevates and prolongs acetylcholine levels boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, long-term treatment with this compound attenuated the associated splenomegaly and anemia which are characteristic features of familial Mediterranean fever .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rodent model of familial Mediterranean fever, long-term treatment with this compound significantly reduced the size of the spleen compared with controls .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, partially via the CYP450 enzymes CYP2D6 and CYP3A4 . Within 24 hours of administration, approximately 20% of a dose of this compound will be excreted unreacted in the urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is predominantly excreted in the urine (95%, of which 32% is unchanged), and fecal (5%) .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present, such as nerve endings and muscle cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galanthaminone involves several steps, including oxidative phenol coupling, Heck cyclization, and reductive amination. One notable synthetic route starts with the iodinated isovanillin derivative, which undergoes an intermolecular Mitsunobu reaction with a 2-cyclohexen-1-ol derivative. This is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol, which is then converted to narwedine, an immediate precursor to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the bulbs of daffodils and other Amaryllidaceae family members. Biotechnological techniques, such as plant tissue culture, have also been explored to optimize the biosynthesis of this compound for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Galanthaminone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound, with narwedine being a significant intermediate .

Scientific Research Applications

Galanthaminone has a wide range of scientific research applications:

Comparison with Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

    Rivastigmine: A cholinesterase inhibitor with similar therapeutic applications.

    Physostigmine: An alkaloid with acetylcholinesterase inhibitory properties.

Comparison: Galanthaminone is unique due to its dual mechanism of action, both inhibiting acetylcholinesterase and modulating nicotinic receptors. This dual action provides a more comprehensive approach to enhancing cholinergic neurotransmission compared to other similar compounds .

Properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENVUHCAYXAROT-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168190
Record name Narwedine, (+/-)-
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Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510-77-0, 1668-86-6
Record name Narwedine
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Record name rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Narwedine?

A1: Narwedine has the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol.

Q2: Is there spectroscopic data available for Narwedine?

A2: Yes, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Narwedine [, ]. These methods help elucidate its structure and confirm its presence in plant extracts or synthetic preparations.

Q3: How is Narwedine synthesized in the laboratory?

A3: Several synthetic routes to Narwedine exist. One common approach involves a biomimetic phenolic oxidative coupling of a norbelladine derivative using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) [, ]. This mimics the plant's biosynthetic pathway. Other methods employ intramolecular Heck reactions [, ], palladium-catalyzed processes [], or photochemical cyclization [].

Q4: Can Narwedine be produced on a larger scale?

A4: Yes, researchers have developed pilot-scale processes for Narwedine synthesis, utilizing efficient steps like oxidative phenol coupling and crystallization-induced chiral conversion []. This is crucial for producing sufficient quantities for research or potential pharmaceutical applications.

Q5: What is the significance of the chirality of Narwedine?

A5: Narwedine exists as two enantiomers due to a chiral center in its structure. The naturally occurring enantiomer is (-)-Narwedine. Crystallization-induced chiral conversion is a notable method for selectively obtaining (-)-Narwedine from a racemic mixture [, ].

Q6: Can Narwedine be converted into Galanthamine?

A6: Yes, Narwedine is a direct precursor to Galanthamine. Stereoselective reduction of Narwedine, often using chiral reducing agents, yields Galanthamine [, , , , ].

Q7: Does Narwedine itself possess any notable biological activity?

A7: While less studied than Galanthamine, Narwedine has shown some promising activities. It exhibited prolyl oligopeptidase inhibitory activity in vitro []. Additionally, researchers are exploring its potential as a starting point for developing new compounds with enhanced therapeutic properties [].

Q8: Is Narwedine found naturally in plants?

A8: Yes, Narwedine is a naturally occurring alkaloid found in plants of the Amaryllidaceae family, particularly in the genera Narcissus, Galanthus, Lycoris, and others [, , , , , ].

Q9: What are the primary challenges in extracting Narwedine from natural sources?

A9: Narwedine typically occurs in low concentrations in plants, making extraction and purification challenging []. Conventional techniques like solvent extraction often yield complex mixtures requiring further purification steps [].

Q10: Are there alternative extraction methods for Narwedine?

A10: Yes, researchers are exploring more selective and environmentally friendly extraction techniques like supercritical fluid extraction using CO2 []. This method allows for better control over the extraction process and can potentially enhance Narwedine yields.

Q11: What are the potential benefits of studying the pharmacology of Narwedine?

A12: Although not a drug itself, investigating Narwedine's absorption, distribution, metabolism, and excretion (ADME) properties could help researchers understand its bioavailability and potential for modification into new therapeutic agents []. This knowledge is crucial for designing drugs with improved pharmacokinetic profiles.

Q12: How is computational chemistry being used in Narwedine research?

A13: Researchers utilize computational tools like molecular modeling and docking studies to understand Narwedine's interactions with biological targets []. This can help predict potential derivatives' activities and guide the design of new compounds with enhanced selectivity and potency.

Q13: Can you elaborate on the concept of Structure-Activity Relationship (SAR) studies involving Narwedine?

A14: SAR studies are crucial for understanding how structural modifications to Narwedine affect its biological activity []. By systematically altering its structure and evaluating the resulting compounds, researchers can identify key features responsible for its activity and optimize them for desired effects.

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